molecular formula C21H22N4O3S B2785287 N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 1105223-22-0

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2785287
CAS No.: 1105223-22-0
M. Wt: 410.49
InChI Key: SZNVXKXPUUISKF-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzo[d]thiazole ring, a piperazine moiety, and a benzo[b][1,4]dioxine ring, making it a versatile molecule for various applications.

Mechanism of Action

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can influence the compound’s efficacy and stability.

: DrugBank: 4-(4-METHYLPIPERAZIN-1-YL)-N-[5-(2-THIENYLACETYL)-1,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-3-YL]BENZAMIDE

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and benzothiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-24-6-8-25(9-7-24)21-23-16-4-3-15(13-19(16)29-21)22-20(26)14-2-5-17-18(12-14)28-11-10-27-17/h2-5,12-13H,6-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNVXKXPUUISKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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